2-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
2-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by a fused ring system consisting of a triazole ring and a pyrimidine ring, with a phenyl group attached to the triazole ring. The unique structure of this compound endows it with a variety of biological activities, making it a valuable scaffold for drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with an aldehyde or ketone in the presence of a catalyst. For instance, a Schiff base zinc(II) complex supported on magnetite nanoparticles can be used as a reusable catalyst to promote the reaction under mild conditions . Another method involves the use of microwave irradiation to facilitate the reaction between enaminonitriles and benzohydrazides, resulting in the formation of the target compound in good yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, with an emphasis on optimizing reaction conditions to maximize yield and minimize waste. The use of heterogeneous catalysts, such as those supported on magnetic surfaces, allows for easy recovery and reuse of the catalyst, enhancing the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of reducing agents such as sodium borohydride.
Substitution: The phenyl group and other substituents on the triazole and pyrimidine rings can be substituted with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, such as bromine or chlorine, can be used for halogenation reactions, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
2-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to inhibit enzymes such as cyclic adenosine monophosphate (cAMP) phosphodiesterase, leading to increased levels of cAMP and subsequent physiological effects . Additionally, it can modulate signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway, which plays a crucial role in cell proliferation and survival .
Comparison with Similar Compounds
2-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole-pyrimidine fused ring system but differ in the substitution pattern and biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds feature a pyrazole ring fused to a pyrimidine ring and exhibit distinct biological activities, such as CDK2 inhibition.
1,2,4-Triazolo[1,5-c]pyrimidines: These compounds have a different fusion pattern of the triazole and pyrimidine rings, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable scaffold for drug discovery and development .
Properties
IUPAC Name |
2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c1-2-5-9(6-3-1)10-13-11-12-7-4-8-15(11)14-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCYBBUYBQFNEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CC=NC3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70316286 | |
Record name | 2-Phenyl[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70316286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55643-77-1 | |
Record name | NSC301659 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=301659 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Phenyl[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70316286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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